(S)-4-Nitro-homophenylalanine
Overview
Description
(S)-4-Nitro-homophenylalanine is an amino acid derivative characterized by the presence of a nitro group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Nitro-homophenylalanine typically involves the nitration of homophenylalanine. The process begins with the protection of the amino group to prevent unwanted side reactions. The nitration is then carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. After nitration, the protecting group is removed to yield the final product.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves crystallization and recrystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: (S)-4-Nitro-homophenylalanine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Reduction: 4-Amino-homophenylalanine.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Compounds with different functional groups replacing the nitro group.
Scientific Research Applications
(S)-4-Nitro-homophenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-4-Nitro-homophenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group plays a crucial role in these interactions, often acting as an electron-withdrawing group that influences the compound’s reactivity. The pathways involved include the inhibition of enzyme activity and the modulation of receptor functions.
Comparison with Similar Compounds
4-Nitrophenylalanine: Similar structure but lacks the homophenylalanine backbone.
4-Nitrotyrosine: Contains a hydroxyl group on the phenyl ring in addition to the nitro group.
4-Nitrotryptophan: Contains an indole ring instead of a phenyl ring.
Uniqueness: (S)-4-Nitro-homophenylalanine is unique due to its specific structural features, including the homophenylalanine backbone and the position of the nitro group. These characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2S)-2-amino-4-(4-nitrophenyl)butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c11-9(10(13)14)6-3-7-1-4-8(5-2-7)12(15)16/h1-2,4-5,9H,3,6,11H2,(H,13,14)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRIJQHXHLYYBA-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(=O)O)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC[C@@H](C(=O)O)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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